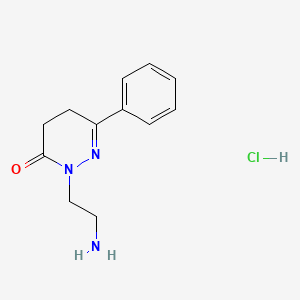
9-苄基-2,7-二溴-9H-咔唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Benzyl-2,7-dibromo-9H-carbazole is an organic compound with the molecular formula C19H13Br2N. It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. This compound is characterized by the presence of two bromine atoms at the 2 and 7 positions and a benzyl group at the 9 position of the carbazole ring. It is commonly used in organic synthesis and materials science due to its unique chemical properties.
科学研究应用
9-Benzyl-2,7-dibromo-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Materials Science: The compound is employed in the development of organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic cells.
Biology and Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery and development.
Industry: It is used in the production of advanced materials with specific electronic and optical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-benzyl-2,7-dibromo-9H-carbazole typically involves the bromination of carbazole followed by benzylation. One common method is the direct bromination of carbazole using N-bromosuccinimide (NBS) to introduce bromine atoms at the 2 and 7 positions. The resulting 2,7-dibromo-9H-carbazole is then subjected to a benzylation reaction using benzyl chloride in the presence of a base such as potassium carbonate (K2CO3) to yield 9-benzyl-2,7-dibromo-9H-carbazole .
Industrial Production Methods
Industrial production methods for 9-benzyl-2,7-dibromo-9H-carbazole are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and benzylation reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.
化学反应分析
Types of Reactions
9-Benzyl-2,7-dibromo-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 2 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are used under basic conditions (e.g., K2CO3 in water or ethanol).
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted carbazole derivatives can be formed.
Coupling Products:
作用机制
The mechanism of action of 9-benzyl-2,7-dibromo-9H-carbazole depends on its application. In organic electronics, its role as a semiconductor involves the transport of charge carriers (electrons and holes) through its conjugated system. The presence of bromine atoms and the benzyl group can influence the electronic properties and stability of the compound, making it suitable for use in devices like OLEDs and solar cells .
相似化合物的比较
Similar Compounds
2,7-Dibromo-9H-carbazole: Lacks the benzyl group at the 9 position, making it less bulky and potentially less stable in certain applications.
3,6-Dibromo-9H-carbazole: Bromine atoms are positioned differently, affecting the electronic properties and reactivity.
9-Benzylcarbazole: Lacks bromine atoms, resulting in different reactivity and applications.
Uniqueness
9-Benzyl-2,7-dibromo-9H-carbazole is unique due to the combination of bromine atoms and a benzyl group, which provides a balance of reactivity and stability. This makes it particularly useful in the synthesis of advanced materials and in applications requiring specific electronic properties .
属性
IUPAC Name |
9-benzyl-2,7-dibromocarbazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Br2N/c20-14-6-8-16-17-9-7-15(21)11-19(17)22(18(16)10-14)12-13-4-2-1-3-5-13/h1-11H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQQHWYCZFAJHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B1373647.png)
![3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride](/img/structure/B1373648.png)




![[(2-Morpholin-4-yl-1,3-thiazol-4-yl)methyl]amine dihydrochloride](/img/structure/B1373656.png)
![[3-(2-Fluorophenyl)propyl]amine hydrochloride](/img/structure/B1373658.png)

![2-Amino-2-[3-(trifluoromethyl)phenyl]acetonitrile hydrochloride](/img/structure/B1373664.png)
![3-[2-(Chloromethyl)phenoxy]pyridine hydrochloride](/img/structure/B1373665.png)

![N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide hydrochloride](/img/structure/B1373667.png)
